molecular formula C19H18Cl2F3N3S B4586943 4-(3,4-dichlorobenzyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide

4-(3,4-dichlorobenzyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide

Cat. No.: B4586943
M. Wt: 448.3 g/mol
InChI Key: UASLTCFDAJVWQU-UHFFFAOYSA-N
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Description

4-(3,4-dichlorobenzyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide is a useful research compound. Its molecular formula is C19H18Cl2F3N3S and its molecular weight is 448.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 447.0550586 g/mol and the complexity rating of the compound is 529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antiviral Activities

A study by (Reddy et al., 2013) explored derivatives of piperazine, including carbothioamides, for their biological interest. They found that some derivatives exhibited promising antiviral activities, particularly against Tobacco mosaic virus (TMV), as well as potent antimicrobial activity.

Anticancer Potential

(Yurttaş et al., 2014) synthesized a series of 1,2,4-triazine derivatives bearing piperazine amide moiety, investigating their anticancer activities. They identified compounds with promising antiproliferative effects, particularly against MCF-7 breast cancer cells.

Hypoglycemic and Antidiabetic Activities

The study by (Al-Abdullah et al., 2015) focused on the synthesis of novel N-(1-adamantyl)carbothioamide derivatives, including piperazine derivatives. They discovered that some of these compounds showed potent antibacterial activity and significant hypoglycemic activity in diabetic rats.

Inhibitors of Soluble Epoxide Hydrolase

Research by (Thalji et al., 2013) identified 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide derivatives as inhibitors of soluble epoxide hydrolase. This finding suggests potential applications in various disease models.

Hypolipidemic Activity

In a study by (Ashton et al., 1984), a series of [alpha-(heterocyclyl)benzyl]piperazines were synthesized, showing significant activity in lowering serum lipid levels in rats, indicating potential use as hypolipidemic agents.

Antimycobacterial Activity

(Jallapally et al., 2014) designed 2-butyl-4-chloroimidazole based substituted piperazine-thiosemicarbazone hybrids, which demonstrated potent antimycobacterial activity against Mycobacterium tuberculosis, suggesting their use in treating tuberculosis.

Serotonin Receptor Agonist

(Fuller et al., 1978) found that 1-(m-Trifluoromethylphenyl)-piperazine acts as a serotonin receptor agonist in rat brain, influencing serotonin turnover. This suggests potential neurological applications.

HIV Entry Inhibitor

(Watson et al., 2005) explored the CCR5 receptor-based mechanism of action of 873140, a potent allosteric noncompetitive HIV entry inhibitor, suggesting potential use in HIV treatment.

Properties

IUPAC Name

4-[(3,4-dichlorophenyl)methyl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2F3N3S/c20-16-5-4-13(10-17(16)21)12-26-6-8-27(9-7-26)18(28)25-15-3-1-2-14(11-15)19(22,23)24/h1-5,10-11H,6-9,12H2,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASLTCFDAJVWQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)C(=S)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2F3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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